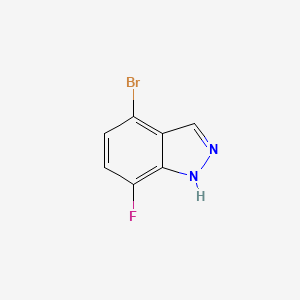

4-Brom-7-Fluor-1H-Indazol

Übersicht

Beschreibung

4-Bromo-7-fluoro-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

4-Bromo-7-fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . The molecular weight of this compound is 215.02 g/mol .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Wissenschaftliche Forschungsanwendungen

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Indazol-Derivate werden aufgrund ihrer stark konjugierten Struktur in farbstoffsensibilisierten Solarzellen eingesetzt. Das Vorhandensein eines Pyrazol-Restes ermöglicht es 4-Brom-7-Fluor-1H-Indazol, möglicherweise mit Metallzentren wie Ir, Ln und Eu zu koordinieren, um effiziente Triplett-Photosensibilisatoren für Energietransferprozesse zu bilden .

Medizinische Forschung: Behandlung der Osteoporose

Neuere Studien haben gezeigt, dass Indazol-Derivate zur Behandlung der Osteoporose entwickelt werden können. Die Brom- und Fluor-Gruppen am Indazol-Ring könnten seine inhibitorischen Wirkungen auf Enzyme oder Signalwege, die am Knochenabbau beteiligt sind, verstärken .

Entzündungshemmende Anwendungen

Indazol-Verbindungen wurden auf ihr Potenzial zur Behandlung von entzündlichen Erkrankungen untersucht. Das Substitutionsschema am Indazol-Ring, wie in this compound, könnte starke inhibitorische Wirkungen auf Enzyme wie Lipoxygenase (LPO) haben, die an Entzündungsreaktionen beteiligt sind .

Neurodegenerative Erkrankungen

Derivate von Indazol werden auf neuroprotektive Eigenschaften untersucht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die spezifischen Wechselwirkungen der Brom- und Fluor-Substituenten mit neuronalen Signalwegen oder Rezeptoren könnten der Schlüssel zu ihrer Wirksamkeit sein .

Antibakterielle Aktivität

Eine Reihe neuer 4-Brom-1H-Indazol-Derivate wurde als Inhibitoren des filamentösen temperaturabhängigen Proteins Z (FtsZ) entwickelt, die eine antibakterielle Aktivität gegen verschiedene Phänotypen grampositiver und gramnegativer Bakterien zeigen. Die Addition einer Fluor-Gruppe an der 7-Position könnte diese Aktivität möglicherweise verstärken .

Synthetische Chemie: Cyclisierungsmechanismen

In der synthetischen Chemie sind die Cyclisierungsmechanismen, an denen Indazolringe beteiligt sind, von Interesse. Die einzigartigen Substitutionen an this compound könnten diese Mechanismen beeinflussen und zu neuen Synthesewegen oder Produkten führen .

Katalyse

Übergangsmetallkatalyse, die Indazole beinhaltet, ist ein Bereich der laufenden Forschung. Die elektronischen Effekte der Brom- und Fluor-Substituenten an this compound könnten seine Rolle als Ligand in katalytischen Zyklen beeinflussen .

Lösungsmittelfreie Synthese

Die Synthese von Indazolen ohne Lösungsmittel ist ein aufstrebendes Gebiet, und die strukturellen Merkmale von this compound können solche Reaktionen erleichtern, was zu umweltfreundlicheren Chemiepraktiken führt .

Wirkmechanismus

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s known that indazole-containing compounds can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole-containing compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) .

Result of Action

Indazole derivatives have been evaluated for their inhibitory activities against human cancer cell lines .

Safety and Hazards

The safety data sheet for 4-Bromo-1H-indazole suggests that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

4-Bromo-7-fluoro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been found to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. These interactions are crucial as they can modulate biochemical pathways involved in neurotransmission and glucose metabolism . Additionally, 4-Bromo-7-fluoro-1H-indazole has shown potential as an inhibitor of HIV protease, which is essential for the maturation of the HIV virus . The nature of these interactions typically involves binding to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of 4-Bromo-7-fluoro-1H-indazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . Furthermore, 4-Bromo-7-fluoro-1H-indazole affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.

Molecular Mechanism

At the molecular level, 4-Bromo-7-fluoro-1H-indazole exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites, as seen with acetylcholinesterase and aldose reductase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, 4-Bromo-7-fluoro-1H-indazole can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes . These interactions can result in changes in the levels of specific proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7-fluoro-1H-indazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 4-Bromo-7-fluoro-1H-indazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic diseases, where continuous modulation of biochemical pathways may be required.

Dosage Effects in Animal Models

The effects of 4-Bromo-7-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-Bromo-7-fluoro-1H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux of glucose and lipids, leading to changes in metabolite levels . The compound’s interaction with aldose reductase, for example, can influence the polyol pathway, which is implicated in diabetic complications . Additionally, 4-Bromo-7-fluoro-1H-indazole can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

Within cells and tissues, 4-Bromo-7-fluoro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The localization of 4-Bromo-7-fluoro-1H-indazole within these organelles is critical for its function, as it allows the compound to interact with key biomolecules involved in cellular processes.

Subcellular Localization

The subcellular localization of 4-Bromo-7-fluoro-1H-indazole is an important factor in its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of 4-Bromo-7-fluoro-1H-indazole in the nucleus allows it to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism and apoptosis.

Eigenschaften

IUPAC Name |

4-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXVNDLMTIOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308733 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-63-3 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)

![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)